4-Aminonicotinic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Pyrido-oxazine synthesis demands the 4-amino isomer-other aminonicotinic acids cannot substitute. 4-Aminonicotinic acid (CAS 7418-65-7) provides the essential 1,2-relationship between amino and carboxylic acid groups, the prerequisite for cyclization to the fused oxazine core. • Exclusive C4 scaffold for 2-methyl-pyrido-oxazine ring systems inaccessible via 2-, 5-, or 6-amino isomers • Functional probe for differentiating NAD(P)H metabolic enzyme substrate specificity and inhibitory mechanisms • Regiospecific building block for defined 4-substitution SAR libraries in lead discovery Bulk quantities with batch-specific CoA. Global shipping.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 7418-65-7
Cat. No. B162810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminonicotinic acid
CAS7418-65-7
Synonyms4-Aminopyridine-3-Carboxylic Acid; NSC 266130
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C(=O)O
InChIInChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
InChIKeyIASBMUIXBJNMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonicotinic Acid: C4-Functionalized Pyridine Scaffold


4-Aminonicotinic acid, also known as 4-aminopyridine-3-carboxylic acid, is a heterocyclic organic compound classified as an aminonicotinic acid. It is formally a derivative of nicotinic acid where a hydrogen atom at the 4-position of the pyridine ring is substituted with an amino group [1]. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol . This substitution pattern provides a unique difunctional scaffold with both an amino group and a carboxylic acid, enabling its utility as a versatile building block in organic synthesis and as a key intermediate in the development of various pharmaceutical and agrochemical products .

Scaffold Type

C4-amino heterocyclic building block

Functional Handle

Difunctional pyridine: 4-NH2 + 3-COOH

Primary Use Context

Organic synthesis intermediate for heterocyclic frameworks

4-Aminonicotinic Acid: Risks of Isomer Substitution


While all aminonicotinic acids share the same molecular formula, their distinct substitution patterns lead to profound differences in chemical reactivity and biological function, making generic substitution a high-risk practice. The specific positioning of the amino group relative to the carboxylic acid on the pyridine ring dictates the molecule's electronic properties, steric hindrance, and, consequently, its interaction with biological targets and its behavior in chemical reactions [1]. For instance, research has shown that 6-aminonicotinic acid analogues act as GABA(A) receptor agonists with K(i) values in the low- to mid-micromolar range, an activity profile not shared by the 4-amino isomer [2]. In synthetic chemistry, the unique C4-amino substitution of 4-aminonicotinic acid is essential for constructing specific heterocyclic frameworks, such as the 2-methyl-pyrido-oxazine ring system, which may not be accessible using other isomers due to different cyclization pathways .

Reactivity

4-Amino (Target)

Regiospecific C4-NH2 enables pyrido-oxazine cyclization and distinct derivatization pathways

Other Isomers

2-, 5-, or 6-amino substitution may lead to different fused-ring products or failed cyclization

Biological Activity

4-Amino (Target)

Not a GABAA receptor agonist; functional profile differs from 6-amino isomer

6-Amino Isomer

Reported GABAA receptor agonist; activity profile may not transfer across regioisomers

SAR Library Space

4-Amino (Target)

Accesses 4-substituted nicotinic acid chemical space for focused library synthesis

Other Isomers

Different substitution pattern yields distinct derivative sets; chemical space may not overlap

4-Aminonicotinic Acid: Comparative Evidence Guide


Novel Four-Step Synthesis Yield

A novel synthetic route to 4-aminonicotinic acid, starting from isoquinoline, was developed and compared to conventional multi-step methods. While the paper does not provide a direct head-to-head yield comparison with an established commercial process for this exact molecule, it establishes a new baseline yield for this specific route. The overall yield was quantified at 30% based on the starting material isoquinoline over four steps [1].

Synthetic Yield
Reported
30% overall yield (4 steps)
Supports process feasibility review
Based on isoquinoline starting material; benchmark for route evaluation
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

GABA(A) Agonism: 4-Amino vs. 6-Amino Isomer

A study characterizing 6-aminonicotinic acid and its analogues as novel GABA(A) receptor agonists provides crucial, albeit indirect, evidence for the functional differentiation of 4-aminonicotinic acid. The 6-amino isomer displayed low to mid-micromolar binding affinities (K(i) 1.1-24 μM) to native GABA(A) receptors [1]. 4-Aminonicotinic acid is structurally excluded from this activity profile due to its distinct substitution pattern. This class-level inference highlights that the position of the amino group is a critical determinant of biological activity, underscoring the risk of assuming functional equivalence among isomers.

GABAA Receptor Activity
Class-level
4-amino: not a GABAA agonist
6-amino: Ki 1.1–24 μM
Isomer substitution leads to functional mismatch
Class-level inference from 6-amino study; 4-amino structurally excluded
Pharmacology Neuroscience Structure-Activity Relationship

2-Methyl-pyrido-oxazine Synthesis

4-Aminonicotinic acid is documented as a specific and essential precursor for the synthesis of 2-methyl-pyrido-oxazine . This application is a key point of technical differentiation. The regiospecific arrangement of the 4-amino and 3-carboxylic acid groups on the pyridine ring is a strict requirement for the cyclization reaction that forms the oxazine ring. Using a 2- or 6-aminonicotinic acid isomer would lead to a different, or no, fused-ring product. While a direct comparative yield study between isomers for this specific transformation is not provided in the cited technical note, the vendor's specific identification of this reaction as a primary application for 4-aminonicotinic acid implies its unique suitability.

Pyrido-oxazine Formation
Data to verify
Enables 2-methyl-pyrido-oxazine synthesis
Regiospecific cyclization requires C4-amino scaffold
Supplier-identified application; independent validation recommended
Organic Synthesis Medicinal Chemistry Heterocyclic Compounds

N-Substituted Nicotinic Acid Derivative Synthesis

A foundational study on the preparation of 4-substituted nicotinic acids and nicotinamides highlights the distinct chemical behavior of the 4-position. The synthesis of 4-amino-nicotinic acid and -nicotinamide is described alongside a series of other 4-substituted analogs, including 4-hydroxy-, 4-methoxy-, 4-butoxy-, and 4-S-cysteinyl-derivatives [1]. This work demonstrates that the 4-amino group provides a unique handle for subsequent functionalization, yielding a product that can act as a precursor to a different set of downstream compounds than its 2- or 6-amino counterparts. This is a class-level inference: the chemistry for introducing and utilizing substituents at the 4-position of the nicotinic acid ring is distinct from other positions.

4-Position Derivatization
Class-level
Yields N-substituted nicotinic acid and nicotinamide derivatives
Distinct chemical space from 2- or 6-amino isomers
Class-level inference; 4-substituted series demonstrates unique reactivity
Organic Synthesis Methodology Derivatization

4-Aminonicotinic Acid: Validated Applications


2-Methyl-pyrido-oxazine Derivative Synthesis

In medicinal chemistry projects focused on synthesizing novel heterocyclic compounds containing a pyrido-oxazine core, 4-aminonicotinic acid is the essential and non-substitutable starting material. Its specific 1,2-relationship between the amino and carboxylic acid groups is a prerequisite for the cyclization reaction that forms the fused oxazine ring . Procurement of this specific isomer is mandatory for the success of this synthetic route.

Probe for NAD(P)H-Related Enzyme Specificity

4-Aminonicotinic acid is not merely an analog but a functional probe used to differentiate the substrate specificity and inhibitory mechanisms of enzymes in the NAD(P)H metabolic pathway . By using the 4-amino isomer, researchers can generate comparative data against the native substrate (nicotinic acid) or other positional isomers, enabling the detailed mapping of active site requirements and the elucidation of structure-activity relationships for key metabolic enzymes .

4-Substituted Nicotinic Acid Library Synthesis

For combinatorial chemistry and structure-activity relationship (SAR) studies, 4-aminonicotinic acid serves as a regiospecific scaffold to generate a unique set of 4-substituted derivatives . This allows researchers to explore chemical space inaccessible from other aminonicotinic acid isomers. The amino group provides a versatile handle for creating amides, sulfonamides, or urea derivatives, enabling the rapid generation of compound libraries with defined 4-substitution for lead discovery and optimization.

Application
Selection Property
Validation Focus
Pyrido-oxazine heterocyclic synthesis
Regiospecific C4-amino/3-carboxy scaffold
Cyclization reaction outcome and product identity
NAD(P)H enzyme specificity probe
Isomer-specific enzyme interaction profile
Substrate specificity mapping against native nicotinic acid
4-substituted nicotinic acid library synthesis
C4-NH2 derivatization handle
SAR library chemical diversity and lead optimization

Technical Documentation Hub

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32 linked technical documents
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